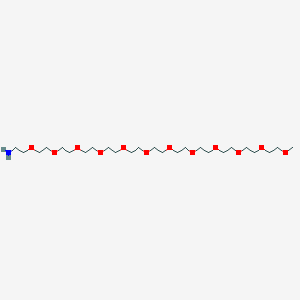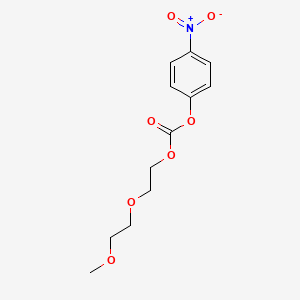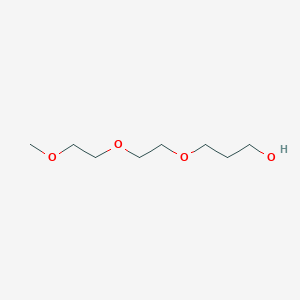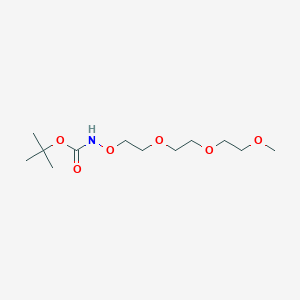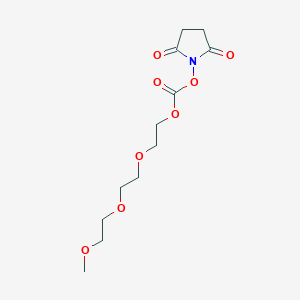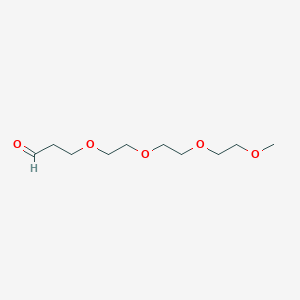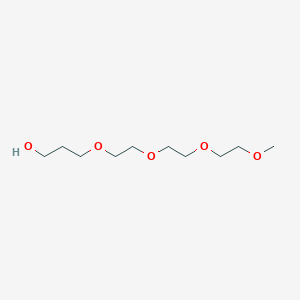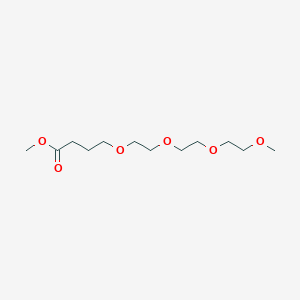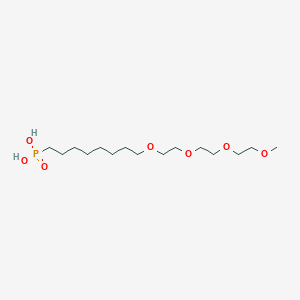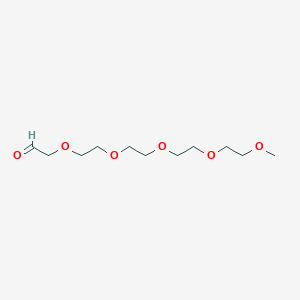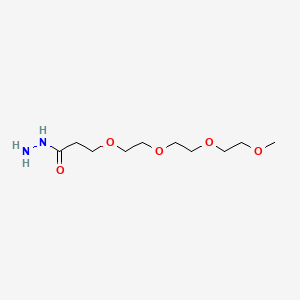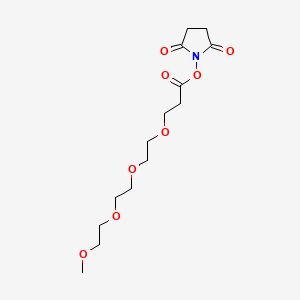
MRS 4062 トリエチルアンモニウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
MRS 4062 triethylammonium salt is a selective agonist for the P2Y4 receptor, a type of purinergic receptor involved in various physiological processes. The chemical name of MRS 4062 triethylammonium salt is N4-Phenylpropoxycytidine-5’-O-triphosphate tetra (triethylammonium) salt. It has a molecular weight of 1022.09 and a chemical formula of C18H26N3O15P3.4(C2H5)3N .
科学的研究の応用
MRS 4062 triethylammonium salt has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is primarily used as a selective agonist for the P2Y4 receptor, which is involved in various physiological processes such as inflammation, immune response, and cellular signaling .
Chemistry: In chemistry, MRS 4062 triethylammonium salt is used to study the mechanisms of purinergic signaling and receptor activation. It helps researchers understand the role of P2Y4 receptors in different chemical pathways .
Biology: In biological research, MRS 4062 triethylammonium salt is used to investigate the physiological and pathological roles of P2Y4 receptors in various tissues and organs. It is particularly useful in studying the effects of receptor activation on cellular functions .
Medicine: In medicine, MRS 4062 triethylammonium salt is used to explore potential therapeutic applications targeting P2Y4 receptors. It helps in the development of new drugs for treating conditions related to purinergic signaling, such as inflammatory diseases and certain types of cancer .
Industry: In the industrial sector, MRS 4062 triethylammonium salt is used in the development of diagnostic tools and assays for detecting P2Y4 receptor activity. It is also used in the production of research reagents and chemicals .
作用機序
Target of Action
The primary target of MRS 4062 triethylammonium salt is the P2Y4 receptor . This receptor is a part of the purinergic receptor family of G protein-coupled receptors. These receptors play a crucial role in many physiological processes, including inflammation, neuroprotection, and platelet aggregation .
Mode of Action
MRS 4062 triethylammonium salt acts as a selective agonist for the P2Y4 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, MRS 4062 binds to the P2Y4 receptor, activating it .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.
Action Environment
It is worth noting that the compound is stable at -20°c , suggesting that temperature could be an important factor in its storage and handling.
生化学分析
Biochemical Properties
MRS 4062 triethylammonium salt interacts with P2Y4 receptors, a type of purinergic receptor. The EC50 values for hP2Y4, hP2Y2, and hP2Y6 are 23, 640, and 740 nM respectively . This indicates that MRS 4062 triethylammonium salt has a high affinity for the P2Y4 receptor, and a lower affinity for the P2Y2 and P2Y6 receptors .
Molecular Mechanism
MRS 4062 triethylammonium salt acts as an agonist for the P2Y4 receptor This means it binds to the P2Y4 receptor and activates it, leading to a cellular response
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of MRS 4062 triethylammonium salt involves the modification of pyrimidine nucleotides with 4-alkyloxyimino and terminal tetraphosphate δ-ester groups. The reaction conditions typically include the use of organic solvents and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for MRS 4062 triethylammonium salt are not widely documented. the compound is generally synthesized in research laboratories using standard organic synthesis techniques. The purity of the final product is ensured through high-performance liquid chromatography (HPLC), achieving a purity of ≥98% .
化学反応の分析
Types of Reactions: MRS 4062 triethylammonium salt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It can also participate in hydrolysis reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving MRS 4062 triethylammonium salt include organic solvents, catalysts, and specific nucleophiles or electrophiles depending on the desired reaction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of MRS 4062 triethylammonium salt depend on the specific reaction conditions and reagents used. For example, hydrolysis reactions may yield simpler phosphate derivatives, while substitution reactions can produce various modified nucleotides .
類似化合物との比較
Similar Compounds: Similar compounds to MRS 4062 triethylammonium salt include other selective agonists for purinergic receptors, such as MRS 2179 and MRS 2365. These compounds also target specific P2Y receptors and are used in similar research applications .
Uniqueness: MRS 4062 triethylammonium salt is unique due to its high selectivity for the P2Y4 receptor, with EC50 values of 23, 640, and 740 nM for human P2Y4, P2Y2, and P2Y6 receptors, respectively . This selectivity makes it a valuable tool for studying the specific roles of P2Y4 receptors in various physiological and pathological processes .
特性
CAS番号 |
1309871-50-8 |
|---|---|
分子式 |
C42H86N7O15P3 |
分子量 |
1022.11 |
IUPAC名 |
N4-Phenylpropoxycytidine-5'-O-triphosphate tetra(triethylammonium) salt |
InChI |
InChI=1S/C18H26N3O15P3.4C6H15N/c22-15-13(11-33-38(28,29)36-39(30,31)35-37(25,26)27)34-17(16(15)23)21-9-8-14(19-18(21)24)20-32-10-4-7-12-5-2-1-3-6-12;4*1-4-7(5-2)6-3/h1-3,5-6,8-9,13,15-17,22-23H,4,7,10-11H2,(H,28,29)(H,30,31)(H,19,20,24)(H2,25,26,27);4*4-6H2,1-3H3/t13-,15-,16-,17-;;;;/m1..../s1 |
InChIキー |
ZCDZFMKRHPANNI-IHQKQWLFSA-N |
SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.O[C@@H]([C@H]([C@H](N1C(N=C(C=C1)NOCCCC2=CC=CC=C2)=O)O3)O)[C@H]3COP([O-])(OP([O-])(OP([O-])([O-])=O)=O)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
MRS4062; MRS 4062; MRS-4062; MRS 4062 triethylammonium salt. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


